molecular formula C25H21FN2O4 B7744615 ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE

Cat. No.: B7744615
M. Wt: 432.4 g/mol
InChI Key: IUJVNFZWDLOHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C25H21FN2O4 and a molecular weight of 432.44 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Introduction of the ethylamino group: This step involves the reaction of the quinoline intermediate with an appropriate ethylamine derivative.

    Esterification: The carboxylic acid group on the quinoline ring is esterified using ethanol and an acid catalyst.

Chemical Reactions Analysis

ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with DNA and inhibition of topoisomerase enzymes. The compound intercalates into the DNA helix, disrupting the normal function of topoisomerases, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 4-{[2-(4-FLUOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives such as:

The unique feature of this compound is the presence of the 4-fluorobenzoyloxy group, which enhances its biological activity and specificity towards certain molecular targets .

Properties

IUPAC Name

ethyl 4-[2-(4-fluorobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-2-31-25(30)21-15-28-22-19-6-4-3-5-16(19)9-12-20(22)23(21)27-13-14-32-24(29)17-7-10-18(26)11-8-17/h3-12,15H,2,13-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJVNFZWDLOHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=C(C=C3)F)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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